molecular formula C17H28OS B14374481 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene CAS No. 90184-31-9

1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene

Cat. No.: B14374481
CAS No.: 90184-31-9
M. Wt: 280.5 g/mol
InChI Key: KBMNCLWOXHIMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene is an organic compound characterized by its unique structure, which includes an ethylsulfanyl group attached to a hexyl chain, an oxy group, and a propylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of 2-propylphenol with 6-bromohexyl ethyl sulfide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid, sulfuric acid, bromine, chlorine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylsulfanylated product.

    Substitution: Nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-propylbenzene
  • 1-{[6-(Butylsulfanyl)hexyl]oxy}-2-propylbenzene
  • 1-{[6-(Phenylsulfanyl)hexyl]oxy}-2-propylbenzene

Comparison: 1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkyl or aryl sulfanyl groups

Properties

CAS No.

90184-31-9

Molecular Formula

C17H28OS

Molecular Weight

280.5 g/mol

IUPAC Name

1-(6-ethylsulfanylhexoxy)-2-propylbenzene

InChI

InChI=1S/C17H28OS/c1-3-11-16-12-7-8-13-17(16)18-14-9-5-6-10-15-19-4-2/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3

InChI Key

KBMNCLWOXHIMCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1OCCCCCCSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.